![molecular formula C18H15FN4O2 B2374047 1-(3-Fluoro-4-methylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone CAS No. 941892-46-2](/img/structure/B2374047.png)
1-(3-Fluoro-4-methylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoro-4-methylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone is a useful research compound. Its molecular formula is C18H15FN4O2 and its molecular weight is 338.342. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Fluoro-4-methylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluoro-4-methylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Treatment
- Aurora Kinase Inhibition: Compounds structurally related to 1-(3-Fluoro-4-methylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone have been found to inhibit Aurora A, a protein implicated in cancer progression, suggesting potential applications in cancer treatment (ロバート ヘンリー, ジェームズ, 2006).
Antimicrobial and Antifungal Activities
- Antimicrobial and Antifungal Agents: Derivatives of this compound have shown potent antibacterial and antifungal activities. One study identified compounds with significant activity against bacteria like methicillin-resistant Staphylococcus aureus (MRSA) (N. Desai et al., 2016).
Apoptosis Induction
- Potential Anticancer Agents: Some structurally similar compounds have been identified as apoptosis inducers, with activity against cancer cell lines. This indicates their potential as anticancer agents (Han-Zhong Zhang et al., 2005).
Chemical Synthesis and Properties
- Synthesis of Derivatives: Research has been conducted on the synthesis of various derivatives of this compound, exploring their chemical properties and potential applications in different fields, such as material science (V. Mickevičius et al., 2009).
Fluorescent Materials
- Photoluminescence Properties: Some studies have explored the photoluminescence properties of related compounds, indicating potential applications in fluorescent materials (A. Bharti et al., 2013).
Herbicidal Activity
- Weed Control: Certain derivatives have shown effectiveness as herbicides, particularly against graminaceous plants, without causing crop injury (H. Tajik, A. Dadras, 2011).
Drug Metabolism
- Enzymatic C-Demethylation: The compound's derivatives have been studied for their metabolic pathways in drug metabolism, with findings relevant for pharmacodynamics and toxicodynamics research (H. Yoo et al., 2008).
特性
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2/c1-11-2-3-14(9-15(11)19)23-10-13(8-16(23)24)18-21-17(22-25-18)12-4-6-20-7-5-12/h2-7,9,13H,8,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOLAUNIIDAJHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=NC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2,4-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2373965.png)
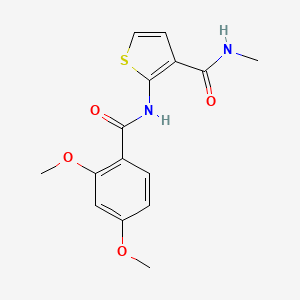
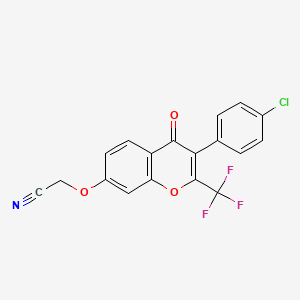
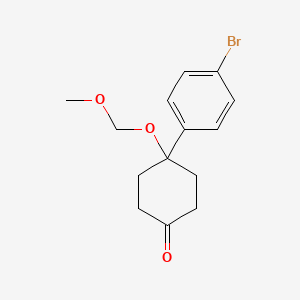
![N-(1-cyano-1-cyclopropylethyl)-2-{[2-(3-hydroxypiperidine-1-carbonyl)phenyl]amino}acetamide](/img/structure/B2373972.png)
![N-[1-(1-Methylsulfonylcyclopropyl)ethyl]prop-2-enamide](/img/structure/B2373973.png)
![1-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-(3-fluorophenyl)thiourea](/img/structure/B2373974.png)

![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylbenzyl)propanamide](/img/structure/B2373980.png)
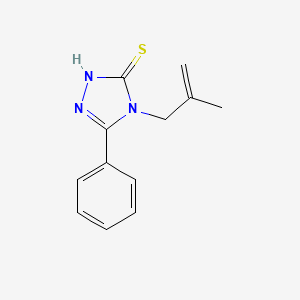
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2373982.png)
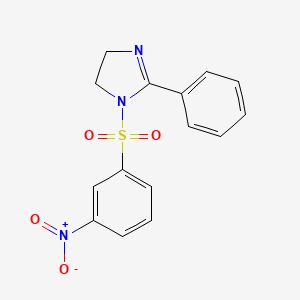

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-(methylsulfanyl)butanoate](/img/structure/B2373988.png)